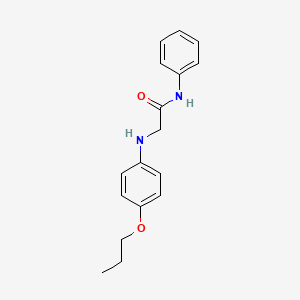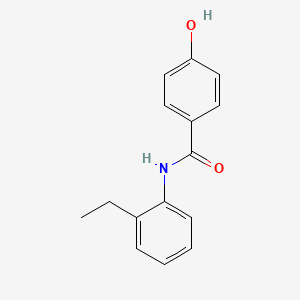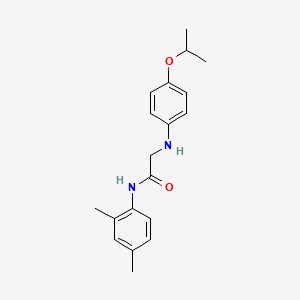
C17H20N2O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C17H20N2O2 Tropicamide . Tropicamide is a muscarinic receptor antagonist primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tropicamide can be synthesized through a multi-step process involving the reaction of N-ethyl-2-phenyl-N-(4-pyridylmethyl)hydracrylamide with various reagents under controlled conditions . The synthesis typically involves:
Formation of the amide bond: This is achieved by reacting an amine with an acid chloride or an ester.
Hydroxylation: Introduction of the hydroxyl group to the intermediate compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Tropicamide involves large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
Tropicamide undergoes several types of chemical reactions, including:
Oxidation: Tropicamide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Tropicamide into its reduced forms.
Substitution: Tropicamide can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tropicamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in various physiological processes.
Medicine: Widely used in ophthalmology for diagnostic procedures and in research on eye diseases.
Wirkmechanismus
Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the pupillary sphincter muscle and ciliary muscle. This results in pupil dilation and paralysis of the ciliary muscle, facilitating eye examinations . The primary molecular targets are the M3 muscarinic receptors located in the iris and ciliary body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropisetron: Another compound with the formula C17H20N2O2, used as a serotonin 5-HT3 receptor antagonist.
Atropine: A muscarinic antagonist with similar effects but a longer duration of action.
Cyclopentolate: Another mydriatic agent used in ophthalmology.
Uniqueness
Tropicamide is unique due to its short duration of action and rapid onset , making it ideal for diagnostic procedures where temporary pupil dilation is required . Unlike Atropine, which has a longer duration, Tropicamide’s effects wear off within a few hours, reducing the risk of prolonged side effects .
Eigenschaften
IUPAC Name |
N-phenyl-2-(4-propoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-21-16-10-8-14(9-11-16)18-13-17(20)19-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMOZFJLOIFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B7744792.png)
![3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7744802.png)


![3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione](/img/structure/B7744818.png)
![2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7744825.png)
![2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B7744832.png)
![4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B7744840.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B7744852.png)
![4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744862.png)
